5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a biquinolin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives followed by functional group modifications to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The biquinolin core can interact with various enzymes and receptors, modulating their function. These interactions can affect cellular pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in bio-based chemistry and as a platform chemical.
2,5-Furandicarboxylic Acid: Used in the production of renewable polymers.
Levulinic Acid: A versatile building block for various chemical syntheses.
Uniqueness
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its biquinolin structure, which provides distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918646-49-8 |
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Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O2/c1-21(2)11-17-15(13-24)7-5-9-19(17)23(20(21)25)16-10-14-6-3-4-8-18(14)22-12-16/h3-10,12,24H,11,13H2,1-2H3 |
InChI Key |
RNVXYDYMEGOGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)CO)C |
Origin of Product |
United States |
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